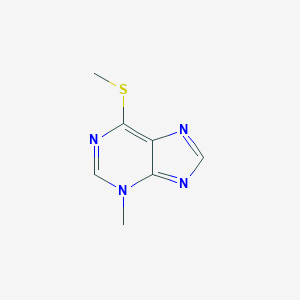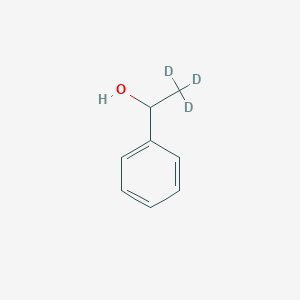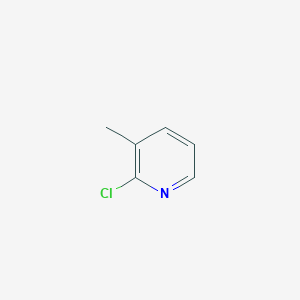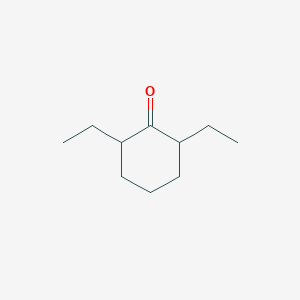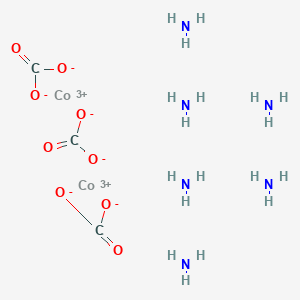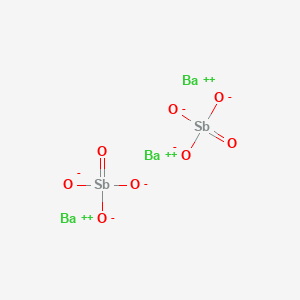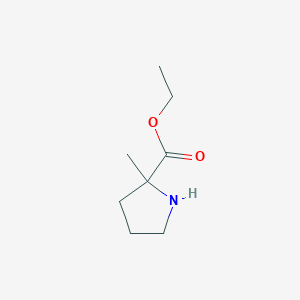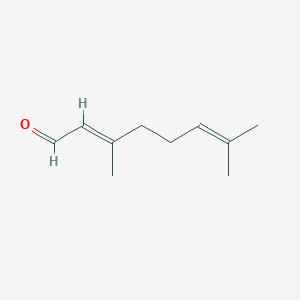
4-甲氧基苄基苯乙酸酯
描述
4-Methoxybenzyl phenylacetate is a chemical compound that has been studied in various contexts, including its use as a protecting group in organic synthesis and its role in chemical reactions. The compound is related to 4-methoxyphenylacetic acid and derivatives thereof, which have been synthesized and evaluated for different applications, such as intermediates in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-methoxybenzyl phenylacetate involves several chemical strategies. For instance, the 4-methoxybenzyl group has been used as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides . Additionally, 4-methoxy-α-methylbenzyl esters have been synthesized from the corresponding alcohols and acids, demonstrating compatibility with various functional groups . Process improvements have been made in synthesizing key intermediates like 4-(2-carboxybenzyloxy)phenylacetic acid, which is related to 4-methoxybenzyl phenylacetate . Moreover, novel synthetic technologies have been developed for 4-methoxyphenylacetic acid, which is structurally similar to 4-methoxybenzyl phenylacetate, using methods such as the Friedel-Crafts reaction followed by reduction .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxybenzyl phenylacetate has been confirmed using various spectroscopic techniques. For example, the structure of a copolymer containing 4-methoxybenzyl methacrylate units was characterized by Fourier transform infrared, 1H-NMR, and 13C-NMR . Similarly, the structure of synthesized intermediates and final products has been confirmed by 1H NMR and other spectroscopic methods .
Chemical Reactions Analysis
4-Methoxybenzyl phenylacetate and its related compounds undergo various chemical reactions. Oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been achieved using DDQ, which is significant for the synthesis of other compounds . The oxidative decarboxylation of 4-methoxyphenylacetic acid has been studied, revealing insights into the reaction mechanisms and kinetics . Photolysis of substituted phenylacetic anhydrides has been investigated, leading to the formation of different products depending on the substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxybenzyl phenylacetate-related compounds have been explored in various studies. The thermal degradation kinetics of a copolymer containing 4-methoxybenzyl methacrylate units was investigated, providing activation energy values and suggesting a reaction mechanism . Additionally, a liquid chromatographic method was developed to monitor organic reactions involved in the synthesis of 4-methoxyphenylacetic acid, which is crucial for quality assurance and reaction monitoring10.
科学研究应用
寡核苷酸合成:4-甲氧基苄基已被用作寡核苷酸合成中腺苷 2'-羟基的新保护基,方法为通过磷酸三酯法。发现它可以快速从寡核苷酸中除去,促进有效合成(Takaku & Kamaike, 1982).
苯乙酸酐的光化学:对苯乙酸和酸酐(包括 4-甲氧基苯乙酸酐)的光解研究表明,形成了二苄基和甲氧基苄基甲氧基苯乙酸酯等各种产物。这项研究强调了由于苯环上的取代而导致的光反应性改变(Roof, Woerden, & Cerfontain, 1976).
脒萘酚的 N 保护:4-甲氧基苄基-4-硝基苯基碳酸酯试剂已被用于脒萘酚的 N 保护,证明其适用于取代苯甲酰胺的多平行溶液相合成(Bailey et al., 1999).
氧化脱羧研究:研究了 12-钨钴酸钾 (III) 氧化 4-甲氧基苯乙酸,结果表明速率决定步骤是电子转移,然后是快速脱羧,生成 4-甲氧基苄基自由基。这项研究提供了对分子内电子转移机制的见解(Baciocchi & Bietti, 2002).
脉努酮的合成:开发了一种涉及 (4-甲氧基苄基) 镁氯化物及其与草酸二烷基酯酰化的脉努酮合成方法。该过程涉及狄克曼缩合,并突出了 4-甲氧基苄基衍生物的用途(Bernier, Moser, & Brückner, 2007).
新型精神活性物质中的代谢物鉴定:在对新型精神活性物质 4-EA-NBOMe 的研究中,4-甲氧基苄基衍生物被鉴定为代谢物,强调了此类化合物在药物代谢和药理学中的相关性(Caspar et al., 2017).
晶体堆积研究:对甲氧基苄基和甲氧基苯乙基-1,3,4-恶二唑-2(3H)-硫酮的晶体堆积的研究揭示了由于甲氧基取代而导致的分子结构和固态排列的差异,包括 4-甲氧基苄基衍生物(Khan, Ibrar, & Simpson, 2014).
与氧钌化合物的氧化反应:一项研究调查了高价氧钌化合物对甲氧基取代的苄基苯基硫醚(包括 4-甲氧基苄基苯基硫醚)的氧化,提供了对氧化机制和产物形成的见解(Lai, Lepage, & Lee, 2002).
安全和危害
4-Methoxybenzyl phenylacetate may cause skin irritation and serious eye damage . It may also cause an allergic skin reaction . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If skin irritation or rash occurs, or if eye irritation persists, get medical advice/attention .
作用机制
Mode of Action
It’s possible that it interacts with various proteins or enzymes in the body, but specific interactions and resulting changes are currently unknown .
Biochemical Pathways
The biochemical pathways affected by 4-Methoxybenzyl phenylacetate are not well-defined. Given the complexity of biological systems, it’s likely that this compound could influence multiple pathways. Without specific research, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
As a complex organic molecule, it’s likely to have multiple effects at the molecular and cellular level, but specific effects are currently unknown .
属性
IUPAC Name |
(4-methoxyphenyl)methyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWCSZLXMMLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059246 | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a faint, honey-like, balsamic-rosy odour | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxybenzyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.125-1.133 | |
| Record name | Anisyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
102-17-0 | |
| Record name | (4-Methoxyphenyl)methyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7475820557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxybenzyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings from the safety assessment of Anisyl Phenylacetate as a fragrance ingredient?
A1: Unfortunately, the provided abstract does not offer specific details about the safety assessment findings for Anisyl Phenylacetate. To access the full research paper and learn about the specific conclusions regarding its safety profile, please refer to the provided link: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)

